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Compound of Interest

Compound Name: Sodium pyrophosphate

Cat. No.: B6590266 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and FAQs to address PCR inhibition caused by

pyrophosphate accumulation.

Troubleshooting Guide
Issue: Low or no PCR product, especially for long amplicons or after many cycles.

If you are experiencing a decrease in PCR efficiency, particularly in later cycles, or failure to

amplify long DNA fragments, pyrophosphate accumulation may be the culprit. Here’s how to

troubleshoot this specific issue.

Step 1: Identify the Symptoms

Are you observing any of the following?

Plateauing of PCR signal in later cycles: The amplification curve in qPCR flattens earlier than

expected.[1]

Reduced yield of PCR product: The final amount of amplified DNA is lower than anticipated.

Complete PCR failure for long amplicons: Shorter amplicons may amplify successfully, while

longer targets fail.[2][3]
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Smearing of bands on an agarose gel: This can indicate PCR overcycling where inhibition

has become a factor.[4]

Step 2: Experimental Diagnosis

To confirm pyrophosphate inhibition, you can perform the following experiment:

Set up parallel reactions: Prepare your standard PCR reaction and an identical reaction

supplemented with a thermostable inorganic pyrophosphatase (PPase).

Choose an appropriate PPase concentration: A final concentration of 0.01 U/µl to 0.1 U/µl is

a good starting point for qPCR.[5] For standard PCR, you can test a range to find the optimal

concentration.[6]

Run the PCR: Use your standard cycling protocol.

Analyze the results: Compare the product yield between the standard reaction and the

reaction with PPase. A significant increase in product yield in the PPase-supplemented

reaction strongly suggests that pyrophosphate accumulation was inhibiting your PCR.[7][8]

Frequently Asked Questions (FAQs)
Q1: What is pyrophosphate and why does it inhibit PCR?

Pyrophosphate (PPi) is a byproduct of the DNA synthesis reaction catalyzed by DNA

polymerase.[1] During PCR, for every dNTP incorporated into the growing DNA strand, a

molecule of PPi is released. As PCR progresses through multiple cycles, PPi accumulates in

the reaction mixture. High concentrations of PPi can inhibit DNA polymerase activity, likely by

shifting the equilibrium of the polymerization reaction backward, a process known as

pyrophosphorolysis. This leads to a decrease in PCR efficiency and can cause the reaction to

fail, especially in later cycles or when amplifying long DNA fragments.[1]

Q2: How does inorganic pyrophosphatase (PPase) overcome this inhibition?

Thermostable inorganic pyrophosphatase is an enzyme that catalyzes the hydrolysis of one

molecule of inorganic pyrophosphate (PPi) into two molecules of orthophosphate (Pi). This

reaction is highly exergonic and effectively removes the inhibitory PPi from the PCR mixture.[8]
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By breaking down PPi, the PPase drives the DNA synthesis reaction forward, enhancing the

efficiency and yield of the PCR.[7][8]

Q3: When should I consider using pyrophosphatase in my PCR?

You should consider adding PPase to your PCR mixture under the following circumstances:

When amplifying long DNA fragments (>3 kb).

When performing a high number of PCR cycles (>35).

If you observe a premature plateau phase in your qPCR amplification curves.[1]

If you are experiencing low PCR yields despite optimizing other reaction components.

For applications requiring high yields of PCR product, such as in vitro transcription.

Q4: What type of pyrophosphatase should I use?

It is crucial to use a thermostable pyrophosphatase that can withstand the high temperatures of

the PCR denaturation step (typically 94-98°C).[6] Several commercially available thermostable

PPases are derived from thermophilic organisms like Pyrococcus horikoshii and Thermococcus

onnurineus.[2][7] These enzymes are active at the high temperatures used for the extension

step in PCR.

Q5: Will adding pyrophosphatase affect my qPCR results?

Yes, adding pyrophosphatase to a qPCR reaction that is inhibited by pyrophosphate

accumulation will typically lead to a lower Quantification Cycle (Cq) value. This is because the

removal of the inhibitor allows for more efficient amplification, reaching the fluorescence

threshold in fewer cycles. The addition of PPase can also increase the final fluorescence

signal.

Quantitative Data on the Effect of Pyrophosphatase
The addition of a thermostable pyrophosphatase can significantly improve PCR product yield,

especially for longer amplicons.
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Amplicon Size
Organism/Enzyme
Source

Improvement in
PCR Yield

Reference

Short-chain DNA
Thermococcus

onnurineus (Ton1914)
9.5% – 15% increase [2][3]

Long-chain DNA

(>3kb)

Thermococcus

onnurineus (Ton1914)
32% – 41% increase [2][3]

1.54 kbp
Pyrococcus horikoshii

(PhPPase)
~25% increase [2]

For real-time PCR (qPCR), the following concentration range for pyrophosphatase has been

suggested:

Parameter Recommended Concentration

Final PPase Concentration 0.005 U/µl – 0.5 U/µl

Optimal PPase Concentration ~0.04 U/µl

Data from patent application US20060051796A1[5]

Experimental Protocols
Protocol: Using Thermostable Inorganic Pyrophosphatase in a Standard PCR

This protocol provides a general guideline for incorporating a thermostable inorganic

pyrophosphatase into your PCR workflow.

1. Reagents:

DNA Template

Forward and Reverse Primers

dNTPs

Thermostable DNA Polymerase and corresponding buffer
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Thermostable Inorganic Pyrophosphatase (e.g., from Pyrococcus horikoshii)

Nuclease-free water

2. Reaction Setup:

Prepare the PCR master mix on ice. For a 50 µl reaction, the components would be:

Component Final Concentration Volume for 50 µl reaction

10X PCR Buffer 1X 5 µl

dNTPs 200 µM each 1 µl

Forward Primer 0.2 - 0.5 µM 1 µl

Reverse Primer 0.2 - 0.5 µM 1 µl

DNA Template 1 pg - 100 ng X µl

Thermostable DNA

Polymerase
1.25 units 0.25 µl

Thermostable PPase 0.02 - 0.1 U/µl Y µl

Nuclease-free water to 50 µl

Note: The optimal concentration of PPase may need to be determined empirically. It is

recommended to set up a series of reactions with varying concentrations of PPase to find the

optimal amount for your specific application.

3. Thermocycling Conditions:

A typical PCR protocol consists of three main stages: denaturation, annealing, and extension.
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Step Temperature Time Cycles

Initial Denaturation 95°C 2-5 min 1

Denaturation 95°C 30 sec 30-40

Annealing 55-65°C 30 sec

Extension 72°C 1 min/kb

Final Extension 72°C 5-10 min 1

Hold 4°C ∞

Note: These are general guidelines. Optimal cycling conditions, particularly the annealing

temperature and extension time, will depend on the primers, the target DNA, and the DNA

polymerase used.

4. Analysis:

After the PCR is complete, analyze the results by running a portion of the reaction product on

an agarose gel. Compare the band intensity of the reactions with and without PPase to

determine the effect on product yield.
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Click to download full resolution via product page

Caption: Mechanism of PCR inhibition by pyrophosphate accumulation.
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Caption: Troubleshooting workflow for suspected pyrophosphate inhibition.
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Caption: Enzymatic removal of pyrophosphate by pyrophosphatase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6590266#overcoming-pcr-inhibition-caused-by-
pyrophosphate-accumulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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